Comprehensive NMR Analysis and Structural Validation of[1-(4-Methoxy-phenyl)-ethyl]-pyridin-2-ylmethyl-amine
Comprehensive NMR Analysis and Structural Validation of[1-(4-Methoxy-phenyl)-ethyl]-pyridin-2-ylmethyl-amine
[1-(4-Methoxy-". I'm ready to proceed with more details.
Outlining Guide Structure
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Highlighting Diastereotopicity Details
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Adding NMR Data Details
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Integrating Spectral Data
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Acquiring Relevant References
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Defining the Compound's Role
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Analyzing NMR Data
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Constructing Visual Aids
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Visualizing Spectral Correlations
I'm now integrating the DOT diagram to show spectral correlations. I'm focusing on key NMR signals like the CH3 at 1.40 ppm, the benzylic CH, and the diastereotopic pyridine CH2 at 3.75 and 3.85 ppm. HMBC data is essential here to show linkage; I'm highlighting the connection between the benzylic CH and the aromatic rings, and between the pyridine CH2 and pyridine ring.
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Confirming Cited Information
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Defining Document Scope
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Executive Summary
The structural elucidation of complex secondary amines is a critical phase in drug development and asymmetric catalysis. The compound [1-(4-Methoxy-phenyl)-ethyl]-pyridin-2-ylmethyl-amine represents a highly versatile pharmacophore and chiral ligand motif. It features a chiral benzylic center, an electron-rich p-methoxyphenyl ring, and a coordinating 2-pyridyl moiety.
This technical whitepaper provides an authoritative, self-validating framework for the synthesis, acquisition, and rigorous assignment of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra for this molecule. As a Senior Application Scientist, the focus here extends beyond mere data tabulation; we will explore the underlying quantum mechanical causality of the chemical shifts—specifically highlighting the diagnostic diastereotopicity induced by the chiral center.
Synthesis & Sample Preparation (Self-Validating System)
To ensure high-fidelity analytical data, the compound must be synthesized and purified to >95% homogeneity. The most robust and scalable method for accessing this secondary amine is via the direct reductive amination of 1-(4-methoxyphenyl)ethylamine with 2-pyridinecarboxaldehyde using sodium triacetoxyborohydride[1].
Step-by-Step Synthesis Protocol
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Imine Formation: Dissolve 1.0 equivalent of 1-(4-methoxyphenyl)ethylamine and 1.0 equivalent of 2-pyridinecarboxaldehyde in anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere. Stir for 1 hour at room temperature to allow for complete imine condensation.
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Reduction: Add 1.5 equivalents of sodium triacetoxyborohydride ( NaBH(OAc)3 ) portion-wise. The mild nature of this reagent selectively reduces the imine over the aldehyde without requiring strict anhydrous conditions [1]. Stir for 12 hours.
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Workup: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid byproduct. Extract the aqueous layer three times with dichloromethane ( CH2Cl2 ).
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Purification: Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, CH2Cl2 /MeOH gradient) to isolate the pure secondary amine.
Caption: Step-by-step reductive amination workflow and NMR sample preparation.
Step-by-Step NMR Acquisition Protocol
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Sample Preparation: Dissolve ~15 mg of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard [2]. Transfer to a high-quality 5 mm NMR tube.
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Tuning & Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe specifically to the 1 H and 13 C Larmor frequencies to maximize the signal-to-noise ratio.
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Locking & Shimming: Lock the spectrometer to the deuterium signal of CDCl3 . Shim the magnetic field using Z-axis gradients until the TMS signal achieves a line width of < 1.0 Hz.
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1D Acquisition: Acquire the 1 H NMR spectrum using a standard 30° pulse sequence (zg30), 16 scans, and a 2-second relaxation delay. Acquire the 13 C NMR spectrum using proton decoupling (zgpg30), 1024 scans, and a 2-second relaxation delay.
1 H NMR Chemical Shift Assignments & Causality
The 1 H NMR spectrum of this molecule presents several distinct spin systems. The assignments below are grounded in established empirical shift rules and substituent effects [3].
Data Presentation: 1 H NMR ( CDCl3 , 400 MHz)
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Causality & Structural Rationale |
| Aliphatic CH3 | 1.40 | Doublet (d) | 6.6 | 3H | Split by the adjacent benzylic CH. Shielded aliphatic region. |
| Amine NH | ~2.20 | Broad Singlet (br s) | - | 1H | Chemical shift is concentration/temperature dependent; exchanges with D2O . |
| Pyridine CH2 | 3.75, 3.85 | AB Quartet (ABq) | ~14.0 | 2H | Expert Insight: The adjacent chiral center renders these protons diastereotopic. They reside in different magnetic environments and couple to each other ( 2J ). |
| Methoxy OCH3 | 3.78 | Singlet (s) | - | 3H | Deshielded by the electronegative oxygen atom. |
| Benzylic CH | 3.82 | Quartet (q) | 6.6 | 1H | Deshielded by both the aromatic ring and the adjacent nitrogen atom. |
| Ar-H (ortho to OMe) | 6.85 | Doublet (d) | 8.6 | 2H | AA'BB' system. Shielded by the +M (resonance) effect of the methoxy group. |
| Ar-H (meta to OMe) | 7.25 | Doublet (d) | 8.6 | 2H | AA'BB' system. Less shielded than the ortho protons. |
| Py-H (H-5) | 7.10 | ddd | 7.5, 4.9, 1.2 | 1H | Pyridine ring spin system. Meta to the nitrogen atom. |
| Py-H (H-3) | 7.15 | Doublet (d) | 7.8 | 1H | Ortho to the alkyl substituent. |
| Py-H (H-4) | 7.60 | td | 7.7, 1.8 | 1H | Para to the nitrogen atom; strongly coupled to H-3 and H-5. |
| Py-H (H-6) | 8.52 | ddd | 4.9, 1.7, 0.9 | 1H | Ortho to the pyridine nitrogen; highly deshielded by the electronegative N atom. |
Note: The residual CHCl3 solvent peak will appear at 7.26 ppm, and TMS at 0.00 ppm [2].
13 C NMR Chemical Shift Assignments
The 13 C NMR spectrum provides a direct map of the carbon skeleton. The assignments are dictated by hybridization, electronegativity of attached heteroatoms, and aromatic resonance effects.
Data Presentation: 13 C NMR ( CDCl3 , 100 MHz)
| Carbon | Chemical Shift (δ, ppm) | Type | Causality & Structural Rationale |
| Aliphatic CH3 | 24.5 | CH3 | Standard aliphatic methyl carbon. |
| Pyridine CH2 | 52.8 | CH2 | Deshielded by the adjacent amine nitrogen and pyridine ring. |
| Methoxy OCH3 | 55.3 | CH3 | Strongly deshielded by the directly attached oxygen atom. |
| Benzylic CH | 57.5 | CH | Deshielded by the nitrogen atom and the p-methoxyphenyl ring. |
| Ar-C (ortho to OMe) | 113.8 | CH | Shielded by the +M effect of the methoxy oxygen. |
| Py-C (C-3 / C-5) | 121.8, 121.9 | CH | Pyridine carbons meta to the nitrogen atom. |
| Ar-C (meta to OMe) | 127.8 | CH | Standard aromatic carbons in the AA'BB' system. |
| Py-C (C-4) | 136.4 | CH | Pyridine carbon para to the nitrogen atom. |
| Ar-C (ipso to CH) | 137.5 | Cq | Quaternary carbon attached to the benzylic position. |
| Py-C (C-6) | 149.2 | CH | Highly deshielded carbon adjacent to the pyridine nitrogen. |
| Ar-C (ipso to OMe) | 158.6 | Cq | Quaternary carbon directly bound to the electronegative oxygen. |
| Py-C (C-2) | 160.2 | Cq | Quaternary carbon of the pyridine ring attached to the CH2 group. |
Note: The CDCl3 solvent triplet will appear at 77.16 ppm [2].
2D NMR Self-Validation Strategy
To ensure absolute scientific integrity and trustworthiness, 1D NMR assignments must be cross-validated using a 2D NMR self-validating system. This prevents misassignment of overlapping signals (such as the benzylic CH, the methoxy CH3 , and the diastereotopic pyridine CH2 , which all cluster between 3.70 and 3.90 ppm).
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COSY (Correlation Spectroscopy): Confirms the 3-bond ( 3J ) coupling between the aliphatic CH3 (1.40 ppm) and the benzylic CH (3.82 ppm). It also maps the continuous spin systems of the pyridine and p-methoxyphenyl rings.
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HSQC (Heteronuclear Single Quantum Coherence): Proves that the two distinct proton signals at 3.75 and 3.85 ppm are attached to the same carbon atom at 52.8 ppm, definitively confirming their identity as diastereotopic CH2 protons rather than distinct CH groups.
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HMBC (Heteronuclear Multiple Bond Correlation): The ultimate proof of the secondary amine linkage. The benzylic CH (3.82 ppm) will show a strong 3J correlation to the pyridine CH2 carbon (52.8 ppm), and vice versa, bridging the two halves of the molecule across the nitrogen atom.
Caption: 2D NMR correlation network highlighting key COSY and HMBC interactions.
References
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
Step 2: Hydrochloride Salt Formation

